1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea
CAS No.: 1421526-10-4
Cat. No.: VC11899689
Molecular Formula: C16H18N4O4
Molecular Weight: 330.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421526-10-4 |
|---|---|
| Molecular Formula | C16H18N4O4 |
| Molecular Weight | 330.34 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]urea |
| Standard InChI | InChI=1S/C16H18N4O4/c1-11-8-15(21)20(10-18-11)5-4-17-16(22)19-12-2-3-13-14(9-12)24-7-6-23-13/h2-3,8-10H,4-7H2,1H3,(H2,17,19,22) |
| Standard InChI Key | DVNPGUUHOIOBFG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC3=C(C=C2)OCCO3 |
| Canonical SMILES | CC1=CC(=O)N(C=N1)CCNC(=O)NC2=CC3=C(C=C2)OCCO3 |
Introduction
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea represents a complex organic molecule that integrates functional groups of medicinal interest. This compound is structurally characterized by its benzodioxin core linked to a urea moiety and a pyrimidinyl group. Such structural motifs are often associated with biological activity, particularly in pharmacological and biochemical research.
Structural Information
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Molecular Formula: C15H18N4O4
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Molecular Weight: Approximately 318.33 g/mol
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Key Functional Groups:
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Benzodioxin ring: A bicyclic ether structure contributing to the compound's stability and potential aromatic interactions.
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Urea linkage: Known for its hydrogen bonding capabilities, enhancing molecular interactions.
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Pyrimidinone: A heterocyclic group often associated with enzyme inhibition and bioactivity.
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Synthesis Pathways
The synthesis of this compound likely involves:
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Step 1: Formation of the benzodioxin core through condensation reactions involving catechol derivatives and aldehydes.
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Step 2: Urea coupling using isocyanates or carbamoyl chlorides to introduce the urea functionality.
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Step 3: Pyrimidinone attachment via alkylation or amidation reactions using pyrimidine derivatives.
Such multi-step syntheses require precise control over reaction conditions to ensure high yields and purity.
Biological Relevance
Compounds with similar structures have been investigated for their potential in:
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Anticancer Activity:
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Antiviral Properties:
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Enzyme Inhibition:
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The urea functional group can act as a hydrogen bond donor/acceptor, enabling inhibition of enzymes like proteases or kinases.
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Research Findings
Studies on related compounds have revealed:
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Structure-Activity Relationships (SAR):
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Crystallographic Data:
Potential Applications
The compound's unique structure suggests applications in:
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Drug Development:
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As a lead compound for anticancer or antiviral therapies.
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Biochemical Research:
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As a probe molecule for studying enzyme mechanisms or receptor interactions.
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Limitations and Future Directions
Though promising, challenges include:
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Limited data on its pharmacokinetics and toxicity.
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Need for further studies to validate its therapeutic potential through in vitro and in vivo experiments.
Future research should focus on optimizing synthesis routes, expanding biological testing, and exploring analogs for improved efficacy and safety profiles.
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